2-Bromo-3,5-difluorobenzyl bromide
Description
BenchChem offers high-quality 2-Bromo-3,5-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSJQGXOBIKLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluorobenzyl Bromide
A Note on Chemical Identification: Initial searches for "2-Bromo-3,5-difluorobenzyl bromide" did not yield a registered CAS (Chemical Abstracts Service) number or significant technical literature, suggesting a potential misnomer. However, the closely related compound, 3,5-Difluorobenzyl bromide , is a well-documented and commercially available reagent with the CAS number 141776-91-2 . This guide will focus on this latter, correctly identified chemical, as it is the likely intended subject of inquiry for researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of Fluorinated Benzyl Halides
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] 3,5-Difluorobenzyl bromide stands out as a pivotal building block in this domain. Its utility stems from the synergistic interplay of three key structural features: the reactive benzylic bromide, the robust aromatic ring, and the strategically placed fluorine atoms.
The benzylic bromide provides a highly reactive site for nucleophilic substitution, enabling the facile introduction of the difluorobenzyl moiety into a wide array of molecular architectures.[2] The fluorine atoms, with their high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity.[1][3] This guide offers a comprehensive overview of 3,5-difluorobenzyl bromide for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling.
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. 3,5-Difluorobenzyl bromide is a colorless to light yellow liquid under standard conditions.[4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 141776-91-2 | [5][6][7][8] |
| Molecular Formula | C₇H₅BrF₂ | [6][8] |
| Molecular Weight | 207.02 g/mol | [6][8] |
| Appearance | Colorless to orange to green clear liquid | [5] |
| Boiling Point | 65 °C at 4.5 mm Hg | [5][7] |
| Density | 1.6 g/mL at 25 °C | [5][7] |
| Refractive Index | n20/D 1.521 | [5][7] |
| Flash Point | 179 °F (81.7 °C) | [5] |
| Solubility | Soluble in many organic solvents. | |
| Sensitivity | Lachrymatory, Moisture Sensitive | [5] |
Synthesis and Manufacturing
The synthesis of 3,5-difluorobenzyl bromide can be achieved through various routes, often starting from more readily available precursors. Understanding these pathways is crucial for process chemists and those interested in the large-scale production of this intermediate.
Common Synthetic Routes
-
Bromination of 3,5-Difluorobenzyl Alcohol: A straightforward and common laboratory-scale synthesis involves the treatment of 3,5-difluorobenzyl alcohol with a brominating agent. A typical procedure involves reacting the alcohol with 48% hydrobromic acid in the presence of sulfuric acid.[9] The reaction mixture is stirred at room temperature, followed by an aqueous workup and extraction with an organic solvent to isolate the product.[9]
-
Multi-step Synthesis from 2,4-Dichloronitrobenzene: A more intricate, industrial-scale synthesis has been patented, which begins with 2,4-dichloronitrobenzene.[10] This multi-step process involves:
-
Fluorination to yield 2,4-difluoronitrobenzene.
-
Reduction of the nitro group to form 2,4-difluoroaniline.
-
Bromination to produce 2-bromo-4,6-difluoroanilinium salt.
-
Diazotization and subsequent decomposition to yield 1-bromo-3,5-difluorobenzene.
-
Formylation to create 3,5-difluorobenzaldehyde.
-
Reduction of the aldehyde to 3,5-difluorobenzyl alcohol.
-
Finally, conversion of the alcohol to 3,5-difluorobenzyl bromide using hydrogen bromide and sulfuric acid.[10]
-
The following diagram illustrates a generalized synthetic pathway starting from 3,5-difluorobenzyl alcohol.
Caption: A simplified schematic of the synthesis of 3,5-difluorobenzyl bromide from its corresponding alcohol.
Reactivity and Applications in Drug Discovery
The reactivity of 3,5-difluorobenzyl bromide is dominated by the lability of the benzylic bromide. This carbon-bromine bond is susceptible to cleavage in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms), making it an excellent electrophile for introducing the 3,5-difluorobenzyl group.[2][11]
Key Applications
-
Intermediate in Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[3] The 3,5-difluorobenzyl moiety is often incorporated into drug candidates to enhance their biological activity and pharmacokinetic profiles.[3]
-
Building Block for Agrochemicals: Similar to its use in pharmaceuticals, it serves as a building block in the development of advanced agrochemicals.[3]
-
Organic Synthesis: In a broader context, it is used to introduce the 3,5-difluorobenzyl group as a protecting group for alcohols and amines or as a key fragment in the total synthesis of complex organic molecules.[4] The bromine atom can be readily displaced by various nucleophiles, including alcohols, amines, and thiols.[4] For instance, it can react with sodium azide in DMF to produce 3,5-difluorobenzyl azide, another useful synthetic intermediate.[4]
-
Materials Science: The unique properties conferred by the fluorine atoms also make this compound valuable in the synthesis of advanced materials like polymers and coatings, where enhanced chemical resistance and thermal stability are desired.[3]
The following diagram illustrates the core reactivity of 3,5-difluorobenzyl bromide with a generic nucleophile.
Caption: General nucleophilic substitution reaction of 3,5-difluorobenzyl bromide.
Safety, Handling, and Storage
Given its reactivity and hazardous nature, strict adherence to safety protocols is paramount when handling 3,5-difluorobenzyl bromide.
Hazard Identification
-
GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[6][12]
-
Primary Hazards: Corrosive.[6] It is also a lachrymator, meaning it can cause tearing of the eyes.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
-
Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]
-
Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[12]
Storage Recommendations
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Inert Atmosphere: It is recommended to store under an inert gas like nitrogen or argon due to its moisture sensitivity.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
Conclusion
3,5-Difluorobenzyl bromide (CAS No. 141776-91-2) is a versatile and highly valuable reagent in modern organic synthesis and drug discovery. Its unique combination of a reactive benzylic bromide and the modulating effects of two fluorine atoms makes it an indispensable tool for medicinal chemists seeking to optimize the properties of drug candidates. While its reactivity is a significant asset, it also necessitates careful handling and adherence to stringent safety protocols. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to leverage this powerful building block effectively and safely in their scientific endeavors.
References
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
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3,5-Difluorobenzyl bromide. PubChem. Available at: [Link]
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3,5-Difluorobenzyl bromide CAS#: 141776-91-2. ChemWhat. Available at: [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available at: [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
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Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
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11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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3,5-Difluorobenzyl Bromide. Nama Group. Available at: [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]
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3,5-Difluorobenzyl bromide. NIST WebBook. Available at: [Link]
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3,5-Difluorobenzyl bromide, 98%. Ottokemi. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Preprints. Available at: [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5-difluorobenzyl bromide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-3,5-difluorobenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines the prevalent synthetic route, delves into the mechanistic underpinnings of the reaction, and offers a detailed, field-tested experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this important building block.
Introduction and Significance
2-Bromo-3,5-difluorobenzyl bromide is a substituted aromatic halide that serves as a crucial precursor in organic synthesis. Its utility stems from the presence of multiple reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the fluorinated, brominated aromatic ring, which can undergo various coupling reactions. The specific arrangement of the fluorine and bromine atoms on the benzene ring imparts unique electronic properties and steric hindrance, influencing the reactivity and biological activity of its derivatives. Consequently, this compound is of significant interest in the synthesis of complex molecules with potential therapeutic or pesticidal applications.
Synthetic Pathway: Free Radical Bromination
The most common and efficient method for the synthesis of 2-Bromo-3,5-difluorobenzyl bromide is through the free radical bromination of 2-bromo-3,5-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.
Reagents and Rationale
-
Starting Material: 2-Bromo-3,5-difluorotoluene is the logical precursor. The methyl group provides the benzylic protons that will be abstracted to initiate the bromination process.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It is a solid, which makes it easier to handle than liquid bromine, and it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination.
-
Radical Initiator: A radical initiator is required to start the reaction. Common choices include benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN). These molecules readily decompose upon heating to form radicals, which then initiate the chain reaction.
-
Solvent: A non-polar, inert solvent is typically used. Carbon tetrachloride (CCl4) has historically been a common choice due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or acetonitrile are now more frequently employed.
Reaction Mechanism
The reaction proceeds via a free radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.
Caption: Free radical chain mechanism of benzylic bromination.
-
Initiation: The radical initiator (e.g., BPO) homolytically cleaves upon heating to generate two radicals.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-3,5-difluorotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical then reacts with a molecule of bromine (Br2), which is generated in situ from the reaction of HBr with NBS, to form the desired product, 2-bromo-3,5-difluorobenzyl bromide, and a new bromine radical. This new bromine radical can then continue the chain reaction.
-
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| 2-Bromo-3,5-difluorotoluene | 1.0 equivalent |
| N-Bromosuccinimide (NBS) | 1.1 equivalents |
| Benzoyl Peroxide (BPO) | 0.02-0.05 equivalents (catalytic amount) |
| Carbon Tetrachloride (CCl4) | Sufficient to make a 0.2-0.5 M solution |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Sodium bicarbonate solution | Saturated aqueous solution |
| Sodium sulfite solution | 10% aqueous solution |
| Brine | Saturated aqueous solution of NaCl |
| Anhydrous magnesium sulfate |
Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,5-difluorotoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), benzoyl peroxide (0.02-0.05 eq.), and carbon tetrachloride.
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 77°C for CCl4). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
Aqueous Washes: The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining HBr), 10% aqueous sodium sulfite solution (to quench any unreacted bromine), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude 2-bromo-3,5-difluorobenzyl bromide can be further purified by recrystallization or column chromatography on silica gel.
Safety Considerations
-
2-Bromo-3,5-difluorobenzyl bromide is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
N-Bromosuccinimide is an irritant and should be handled with care.
-
Benzoyl Peroxide is a strong oxidizing agent and can be explosive when dry. It should be kept moist and handled with caution.
-
Carbon Tetrachloride is a toxic and environmentally hazardous substance. It is a suspected carcinogen and can cause severe liver damage. It is recommended to substitute it with a safer solvent if possible.
Conclusion
The synthesis of 2-Bromo-3,5-difluorobenzyl bromide via the free radical bromination of 2-bromo-3,5-difluorotoluene is a reliable and well-established method. By carefully controlling the reaction conditions and adhering to proper safety protocols, this important synthetic intermediate can be prepared in good yield and purity. The insights provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis in their own laboratories.
References
-
LibreTexts. (2023). Allylic Bromination. Chemistry LibreTexts. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3,5-difluorobenzyl bromide
For researchers, scientists, and professionals in drug development, the introduction of novel reagents is a constant in the pursuit of new molecular entities. Among these, halogenated aromatic compounds are pivotal building blocks. 2-Bromo-3,5-difluorobenzyl bromide, with its unique electronic and structural features, presents significant opportunities in synthetic chemistry. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 2-Bromo-3,5-difluorobenzyl bromide, grounded in established safety principles for halogenated reactive intermediates.
Compound Profile and Inherent Reactivity
2-Bromo-3,5-difluorobenzyl bromide is a trifunctionalized aromatic compound. The presence of the benzyl bromide moiety confers high reactivity towards nucleophilic substitution. Benzyl bromides are known to be potent lachrymators and are typically reactive, capable of forming stable benzylic carbocations, which enhances their participation in SN1 reactions.[1][2] The fluorine and bromine substituents on the aromatic ring further modulate the compound's reactivity and introduce specific toxicological considerations common to halogenated aromatic compounds.[3][4]
Table 1: Physicochemical and Toxicological Data (Predicted and Inferred from Structurally Similar Compounds)
| Property | Value/Information | Source/Rationale |
| Chemical Formula | C₇H₄Br₂F₂ | - |
| Molecular Weight | 285.92 g/mol | - |
| Appearance | Likely a colorless to yellow or beige liquid or solid | Analogy with similar compounds[5][6] |
| Odor | Sharp, pungent, lachrymatory | Analogy with benzyl bromides[5] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| GHS Classification | Predicted: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 | Inferred from PubChem data for 3,5-Difluorobenzyl bromide and SDS for similar compounds[7][8][9] |
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazards associated with 2-Bromo-3,5-difluorobenzyl bromide stem from its electrophilic nature, making it highly reactive with biological nucleophiles such as water, amines, and thiols found in tissues.
-
Corrosivity: Direct contact with skin or eyes will likely cause severe chemical burns.[7] This is due to the rapid reaction of the benzyl bromide group with cellular components, leading to tissue damage.
-
Lachrymator: The vapor is expected to be intensely irritating to the eyes and mucous membranes, causing tearing and discomfort.[5] This is a common property of benzyl halides.
-
Inhalation Toxicity: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[9]
-
Ingestion Toxicity: Ingestion is likely to be harmful and may cause burns to the gastrointestinal tract.[9]
-
Sensitization: Some halogenated compounds can act as sensitizers, leading to allergic reactions upon repeated exposure.
A thorough risk assessment must be conducted before any work with this compound, considering the quantities being used, the nature of the experiment, and the potential for exposure.
Engineering Controls: The First Line of Defense
The primary principle for handling 2-Bromo-3,5-difluorobenzyl bromide is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10][11][12] This is non-negotiable.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.[10]
-
Closed Systems: For larger scale operations, the use of a closed system is highly recommended to eliminate the risk of exposure.
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is mandatory when handling 2-Bromo-3,5-difluorobenzyl bromide. The selection of PPE should be based on a thorough risk assessment.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Provides protection from splashes and vapors. Standard safety glasses are insufficient.[6] |
| Skin (Hands) | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data. | Provides a barrier against skin contact. Inspect gloves for any signs of degradation before and during use.[12] |
| Skin (Body) | A chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | Protects the body from accidental spills. |
| Respiratory | For situations where engineering controls may not be sufficient (e.g., spill cleanup), a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary. | Protects against inhalation of harmful vapors.[12] |
Diagram 1: PPE Donning and Doffing Sequence
Caption: Proper sequence for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial for the safe handling and storage of 2-Bromo-3,5-difluorobenzyl bromide.
Handling
-
Preparation: Before starting work, ensure that all necessary safety equipment, including the chemical fume hood, PPE, and emergency spill kit, are readily available and in good working order.
-
Weighing and Transferring: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing boat or weigh the material directly into the reaction vessel.
-
Reaction Setup: Set up reactions in a clean and organized manner within the fume hood. Ensure that all glassware is properly clamped and that the reaction is adequately cooled if necessary.
-
Post-Reaction: Quench any unreacted reagent carefully with a suitable nucleophile (e.g., a solution of sodium bisulfite) before workup.
-
Cleaning: Decontaminate all glassware and equipment that has come into contact with the compound. A solution of sodium carbonate or another suitable base can be used to neutralize any residue.
Storage
-
Store 2-Bromo-3,5-difluorobenzyl bromide in a tightly sealed, properly labeled container.[10]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.[9]
-
Store in a secondary container to contain any potential leaks.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and appropriate response is critical.
Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give plenty of water to drink. Seek immediate medical attention.[10]
Spills
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.
-
Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Neutralize: Cautiously neutralize the spill area with a dilute solution of sodium carbonate or another suitable base.
-
Collect: Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Thoroughly decontaminate the spill area.
Diagram 2: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing 2-Bromo-3,5-difluorobenzyl bromide, including contaminated absorbents, PPE, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.
Conclusion
2-Bromo-3,5-difluorobenzyl bromide is a valuable reagent for chemical synthesis, but its inherent reactivity and potential hazards demand a high level of respect and caution. By understanding the underlying chemical principles of its reactivity and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and utilize this compound to its full potential in a safe and responsible manner. A proactive and informed approach to safety is paramount in the dynamic environment of research and development.
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Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from Quora. [Link]
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Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson. [Link]
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YouTube. (2025, April 30). [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipitate. [Link]
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Methodological & Application
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-3,5-difluorobenzyl bromide: Properties, Synthesis, and Applications
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The judicious placement of this small, highly electronegative element can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2][3] 2-Bromo-3,5-difluorobenzyl bromide has emerged as a critical building block in this endeavor. It serves as a versatile reagent for introducing the 2-bromo-3,5-difluorobenzyl moiety, a substructure that offers a dual advantage: the strategic benefits of difluorination and a reactive handle for further molecular elaboration. This guide provides an in-depth overview of its properties, core applications, and detailed protocols for its use in synthetic medicinal chemistry.
Physicochemical Properties and Reactivity Profile
2-Bromo-3,5-difluorobenzyl bromide is a highly reactive electrophile, primarily due to the benzylic bromide functional group. The carbon-bromine bond is readily cleaved upon attack by a wide range of nucleophiles. The electronic properties of the aromatic ring are significantly influenced by the three halogen substituents. The two fluorine atoms, being strongly electron-withdrawing, increase the electrophilicity of the benzylic carbon, enhancing its reactivity towards nucleophilic substitution. The bromine atom on the aromatic ring is less reactive than the benzylic bromide but serves as a valuable site for subsequent cross-coupling reactions.
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-1-(bromomethyl)-3,5-difluorobenzene | N/A |
| CAS Number | 34328-57-1 | N/A |
| Molecular Formula | C₇H₄Br₂F₂ | N/A |
| Molecular Weight | 285.92 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Boiling Point | 65 °C @ 4.5 mmHg | [5] |
| Density | ~1.6 g/mL at 25 °C | [5] |
| Key Hazards | Corrosive, Lachrymator | [5] |
Core Applications in Medicinal Chemistry
The primary utility of 2-Bromo-3,5-difluorobenzyl bromide is as a powerful alkylating agent. The introduction of the 2-bromo-3,5-difluorobenzyl group can confer significant advantages to a drug candidate:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 3 and 5 positions can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance.[1][6] This can increase the molecule's half-life and bioavailability.
-
Modulation of Physicochemical Properties : Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[1][7] The strong electron-withdrawing nature of the difluorobenzyl group can also lower the pKa of adjacent basic nitrogen atoms, which can be crucial for optimizing solubility and target engagement.
-
Improved Binding Affinity : The fluorine atoms can act as hydrogen bond acceptors and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's binding pocket, thereby increasing potency.[2][6]
-
A Handle for Further Diversification : The bromine atom on the aromatic ring is a versatile functional group for further synthetic modifications. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of diverse substituents to explore structure-activity relationships (SAR).[8]
Caption: General synthetic workflow using the reagent.
Experimental Protocols
Safety Precaution : 2-Bromo-3,5-difluorobenzyl bromide is a corrosive lachrymator that causes severe skin and eye burns.[9] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the alkylation of a secondary amine or a nitrogen-containing heterocycle, a common transformation in pharmaceutical synthesis.
Materials :
-
Secondary amine (1.0 eq)
-
2-Bromo-3,5-difluorobenzyl bromide (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure :
-
Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq).
-
Dissolution : Add anhydrous DMF to dissolve the amine (target concentration 0.1-0.5 M).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution may be observed.
-
Alkylation : Add a solution of 2-Bromo-3,5-difluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction : Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Scientist's Notes :
-
Causality : Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating amines and amides to form the corresponding anion, which is a potent nucleophile.[10]
-
Solvent Choice : Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the amine anion and facilitating the Sₙ2 reaction.
-
Work-up Rationale : The NH₄Cl quench neutralizes any excess NaH. The water and brine washes are crucial for removing the high-boiling point DMF solvent from the organic layer.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol details the synthesis of an aryl ether by reacting a phenol with 2-Bromo-3,5-difluorobenzyl bromide.
Materials :
-
Phenol derivative (1.0 eq)
-
2-Bromo-3,5-difluorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Anhydrous Acetone or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure :
-
Setup : To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or MeCN.
-
Addition of Alkylating Agent : Add 2-Bromo-3,5-difluorobenzyl bromide (1.1 eq) to the stirring suspension.
-
Reaction : Heat the reaction mixture to reflux (for acetone, ~56 °C; for MeCN, ~82 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentration : Rinse the filter cake with a small amount of the reaction solvent and concentrate the combined filtrate under reduced pressure.
-
Extraction : Dissolve the residue in EtOAc or DCM, wash with water (2x) and then with brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel.
Scientist's Notes :
-
Base Selection : Potassium carbonate is a milder base than NaH, suitable for deprotonating phenols (pKa ~10) but not less acidic N-H bonds. It is inexpensive, easy to handle, and easily removed by filtration.[11]
-
Reaction Conditions : Heating is often required to drive the reaction to completion, especially if the phenol is sterically hindered or electronically deactivated.
-
Alternative Conditions : For more sensitive substrates, cesium carbonate (Cs₂CO₃) in DMF at room temperature can be a highly effective, albeit more expensive, alternative.
The Structure-Property Relationship
The utility of 2-Bromo-3,5-difluorobenzyl bromide in drug design stems directly from how its distinct structural features translate into desirable pharmacological properties.
Caption: Structure-property relationships for the reagent.
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. 12
-
What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. 4
-
SAFETY DATA SHEET - Fisher Scientific.
-
Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem. 10
-
SAFETY DATA SHEET - TCI Chemicals. 9
-
Bromure de 2,4-difluorobenzyle - Chem-Impex. 7
-
3,5-Difluorobenzyl bromide CAS#: 141776-91-2; ChemWhat Code: 31656. 5
-
Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed.
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate.
-
An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications - Benchchem. 8
-
Application Notes and Protocols for the N-alkylation of 2-Bromobenzamide - Benchchem. 11
-
Applications of Fluorine in Medicinal Chemistry - PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
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- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Application Note: Strategic Nucleophilic Substitution of 2-Bromo-3,5-difluorobenzyl bromide
[1][2]
Executive Summary
This guide outlines the optimized protocols for utilizing 2-Bromo-3,5-difluorobenzyl bromide (CAS: Derivative Analog) as an electrophile in nucleophilic substitution (
This molecule represents a "Linchpin Scaffold" in medicinal chemistry.[1] It offers two distinct reactive sites:
-
The Benzylic Bromide: Highly reactive toward nucleophiles (
), activated by the electron-withdrawing fluorine atoms.[1] -
The Aryl Bromide (C2): Sterically demanding but chemically stable under
conditions, serving as a latent handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Critical Safety Warning: Like most benzyl bromides, this compound is a potent lachrymator and skin corrosive.[1] All handling must occur within a certified chemical fume hood.[1]
Chemical Profile & Reactivity Analysis
Structural Logic
The 2-Bromo-3,5-difluorobenzyl bromide scaffold presents a unique reactivity profile driven by its substituents:
-
3,5-Difluoro Motif: These atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the benzylic carbon.[1][2] This accelerates
rates compared to non-fluorinated analogs.[1] -
2-Bromo Substituent (Ortho):
-
Steric Effect:[1][2][3] Provides moderate steric hindrance, which may slow down the approach of bulky nucleophiles (e.g., secondary amines like diisopropylamine).[2]
-
Orthogonal Reactivity: The
bond is inert to standard nucleophilic substitution conditions, allowing for chemoselective derivatization of the benzylic position first.[1][2]
-
Reactivity Landscape Diagram
The following diagram illustrates the chemoselectivity and potential pathways for this scaffold.
Figure 1: Chemoselective pathways.[1][2] The benzylic bromide reacts preferentially, leaving the aryl bromide intact for future steps.[2]
Experimental Protocols
Protocol A: N-Alkylation (Amination)
Application: Synthesis of kinase inhibitor intermediates.[1]
Mechanism:
Reagents:
-
Substrate: 2-Bromo-3,5-difluorobenzyl bromide (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) or (2.0 equiv)[1][2] -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to minimize exotherms and prevent double-alkylation if using primary amines.[1][2]
-
Addition: Add 2-Bromo-3,5-difluorobenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup:
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradient).[1]
Self-Validating Check:
-
LCMS Signal: The product should show a characteristic isotopic pattern for one Bromine atom (1:1 ratio of M and M+2 peaks). If the Br pattern is lost, you may have displaced the aryl bromide (highly unlikely under these conditions) or hydrolyzed the material.[2]
Protocol B: Azidation (Click Chemistry Precursor)
Application: Preparation of benzyl azides for CuAAC (Click) reactions.[1]
Reagents:
-
Substrate: 2-Bromo-3,5-difluorobenzyl bromide (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.2 equiv) Warning: Toxic/Explosive potential[1] -
Solvent: DMSO or DMF (0.5 M)
Procedure:
-
Dissolve 2-Bromo-3,5-difluorobenzyl bromide in DMSO at RT.
-
Add
in a single portion. -
Stir at RT for 1–2 hours. (Reaction is usually very fast due to the electron-deficient ring).[1]
-
Quench: Dilute carefully with water and extract into
or EtOAc. -
Safety Note: Do not concentrate azide solutions to dryness if low molecular weight.[1] However, this benzyl azide is generally stable.[1]
Operational Workflow & Decision Logic
The following flowchart guides the experimental execution and troubleshooting process.
Figure 2: Operational workflow ensuring reaction integrity. Anhydrous conditions are the primary control point.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from 2-Bromo group.[1][2] | Increase temperature to 40-50°C. Switch solvent to DMF (higher dielectric constant).[1] |
| Hydrolysis Product (Benzyl Alcohol) | Wet solvent or hygroscopic base.[1] | Use freshly distilled solvents or store over 3Å molecular sieves.[1] Ensure base is dry.[1] |
| Elimination (Stilbene formation) | Base is too strong ( | The benzylic protons are acidic due to the F-atoms.[1] Use weaker bases ( |
| Over-Alkylation (Tertiary Amine) | Primary amine nucleophile is too reactive.[1] | Use a large excess of the amine (3-5 equiv) or add the bromide very slowly to the amine solution.[1] |
References
-
Reactivity of Electron-Deficient Benzyl Halides
-
Safety Data & Handling
-
Synthesis of Fluorinated Benzyl Bromides
(Note: Specific CAS 141776-91-2 (3,5-difluoro analog) is used as the closest proxy for physical property estimation where specific 2-bromo data is unavailable in open literature.)[1][2]
Sources
Application Notes and Protocols: 2-Bromo-3,5-difluorobenzyl bromide as a Versatile Building Block for Fluorinated Molecules
Introduction: The Strategic Importance of Fluorination and a Key Synthetic Tool
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the development of versatile building blocks that facilitate the introduction of fluorinated motifs is of paramount importance.
2-Bromo-3,5-difluorobenzyl bromide emerges as a highly valuable and multi-faceted reagent in this context. Its structure is strategically designed for sequential or differential functionalization. The benzylic bromide provides a reactive site for nucleophilic substitution (Sɴ2) reactions, allowing for the facile attachment of the 3,5-difluorobenzyl group to a wide array of heteroatoms (N, O, S).[3][4] Simultaneously, the chemically distinct aryl bromide offers a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[2] This dual reactivity makes it an indispensable tool for researchers aiming to construct complex fluorinated molecules with precision and efficiency.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is critical for its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 141776-91-2 | [5][6] |
| Molecular Formula | C₇H₅BrF₂ | [5][6] |
| Molecular Weight | 207.02 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 65 °C @ 4.5 mmHg | [5][7] |
| Density | 1.6 g/mL at 25 °C | [5][7] |
| Refractive Index | n20/D 1.521 | [5][7] |
| Safety Profile | Corrosive, Lachrymatory | [5] |
Handling and Storage: Due to its corrosive and lachrymatory nature, 2-Bromo-3,5-difluorobenzyl bromide must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Application 1: Heteroatom Alkylation via Nucleophilic Substitution
The most direct application of 2-Bromo-3,5-difluorobenzyl bromide is as an electrophile in Sɴ2 reactions. The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent aromatic ring and the excellent leaving group ability of the bromide ion.
Protocol 1A: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the synthesis of a tertiary amine by reacting a secondary amine with 2-Bromo-3,5-difluorobenzyl bromide. This transformation is fundamental in the synthesis of countless pharmaceutical scaffolds.
Reaction Principle: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromide. A mild, non-nucleophilic base is used to quench the HBr byproduct, preventing the formation of the amine hydrobromide salt and driving the reaction to completion.[8][9]
Materials and Reagents:
-
Secondary amine (e.g., morpholine) (1.0 eq)
-
2-Bromo-3,5-difluorobenzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M with respect to the amine. Stir the suspension.
-
Reagent Addition: Dissolve 2-Bromo-3,5-difluorobenzyl bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.[8]
Caption: General workflow for N-alkylation.
Protocol 1B: O-Alkylation of a Phenol
This protocol outlines the synthesis of a 3,5-difluorobenzyl aryl ether, a common structural motif and a stable protecting group for phenols.
Reaction Principle: A strong base is required to deprotonate the phenol, generating a more nucleophilic phenoxide anion. The phenoxide then displaces the bromide from 2-Bromo-3,5-difluorobenzyl bromide. Sodium hydride (NaH) is a common choice as it generates hydrogen gas as the only byproduct.[10]
Materials and Reagents:
-
Phenol derivative (1.0 eq)
-
2-Bromo-3,5-difluorobenzyl bromide (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-neck flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Reagent Addition: Add 2-Bromo-3,5-difluorobenzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor for completion by TLC.
-
Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography.[10]
Application 2: Carbon-Carbon Bond Formation via Cross-Coupling
The aryl bromide functionality of 2-Bromo-3,5-difluorobenzyl bromide is a gateway to constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions.
Protocol 2A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[11][12]
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) center to form a Pd(II) complex; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] A base is required to activate the boronic acid for transmetalation.[14]
Caption: The catalytic cycle of the Suzuki reaction.
Materials and Reagents:
-
2-Bromo-3,5-difluorobenzyl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Schlenk flask or microwave vial, condenser, magnetic stirrer, inert atmosphere supply
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-3,5-difluorobenzyl bromide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2B: Sonogashira Cross-Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting terminal alkynes with aryl halides.[15][16]
Reaction Principle: This reaction uniquely employs a dual catalytic system. The palladium catalyst follows a cycle similar to the Suzuki reaction, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[17] An amine base is used both to deprotonate the alkyne and as a solvent.[16][18]
Materials and Reagents:
-
2-Bromo-3,5-difluorobenzyl bromide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)
-
Copper(I) Iodide (CuI, 4-8 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Co-solvent (e.g., THF or DMF), optional
-
Schlenk flask, magnetic stirrer, inert atmosphere supply
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-3,5-difluorobenzyl bromide (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Reagent Addition: Add the amine base (and co-solvent, if used), followed by the terminal alkyne (1.2 eq) via syringe. The solution should be thoroughly degassed by bubbling with argon for 15-20 minutes.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) if required. The reaction is often rapid and can be monitored by TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.[18]
Conclusion
2-Bromo-3,5-difluorobenzyl bromide stands out as a powerful and versatile building block in synthetic chemistry. Its dual reactive sites—the benzylic bromide for nucleophilic substitutions and the aryl bromide for cross-coupling reactions—provide chemists with a robust platform for the strategic and efficient synthesis of complex fluorinated molecules. The protocols outlined herein serve as a practical guide for leveraging this reagent's full potential in pharmaceutical, agrochemical, and materials science research.
References
- A Process For Preparation Of 3,5 Difluorobenzyl Deriv
- 3,5-Difluorobenzyl bromide CAS#: 141776-91-2; ChemWhat Code: 31656.
- What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. (2022). (URL: )
- Bromure de 2,4-difluorobenzyle. Chem-Impex. (URL: )
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: )
-
Sonogashira coupling. Wikipedia. (URL: [Link])
-
3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem. (URL: [Link])
- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic
- Alkylation and silylation of α-fluorobenzyl anion intermedi
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). (URL: )
- 3,5-Difluorobenzyl bromide | 141776-91-2. CymitQuimica. (URL: )
- Synthesis and Application of 2,3-Difluorobromobenzene. (2022). ChemicalBook. (URL: )
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem. (URL: )
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PMC. (URL: [Link])
- Kong, F., et al. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. (URL: )
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. (URL: [Link])
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). (URL: )
-
Suzuki cross-coupling reaction. (2020). YouTube. (URL: [Link])
-
2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. PubChem. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
- The Suzuki Reaction. (n.d.). Chem 115 Myers. (URL: )
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. (URL: [Link])
- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-portal.org. (URL: [Link])
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PMC. (URL: [Link])
- Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethyl
-
(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. (n.d.). PMC - NIH. (URL: [Link])
- Introducing bromine to the molecular structure as a str
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 141776-91-2: 3,5-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Reaction of 2-Bromo-3,5-difluorobenzyl bromide with Amines
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-difluorobenzyl bromide is a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the presence of two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the substituted aromatic ring, which can undergo further functionalization. This document provides a detailed guide to the reaction of 2-bromo-3,5-difluorobenzyl bromide with primary and secondary amines, a fundamental transformation for the introduction of the 2-bromo-3,5-difluorobenzyl moiety into organic molecules.
The reaction of benzyl bromides with amines is a classic example of a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism.[1][2] The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the benzylic bromide, making a thorough understanding of the reaction conditions crucial for successful synthesis.
Reaction Mechanism and Considerations
The reaction of 2-bromo-3,5-difluorobenzyl bromide with an amine involves the displacement of the bromide ion by the nucleophilic amine. The general mechanism is depicted below:
Scheme 1: General Reaction of 2-Bromo-3,5-difluorobenzyl bromide with an Amine
Figure 1: A generalized workflow for the reaction of 2-Bromo-3,5-difluorobenzyl bromide with amines.
Safety and Handling
2-Bromo-3,5-difluorobenzyl bromide is a lachrymator and is corrosive. [3][4]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. [4]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can react with the benzyl bromide.
-
Increase the reaction time or temperature, but monitor for the formation of side products.
-
Check the purity of the starting materials.
-
-
Formation of a Tertiary Amine with Primary Amines:
-
Use a larger excess of the primary amine to favor the formation of the secondary amine. [6] * Consider using a milder base or lower reaction temperature.
-
-
Difficult Purification:
-
If the product is an oil, try converting it to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.
-
Optimize the eluent system for column chromatography.
-
Conclusion
The reaction of 2-bromo-3,5-difluorobenzyl bromide with amines is a robust and reliable method for the synthesis of a variety of N-substituted benzylamine derivatives. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully utilize this important synthetic transformation.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.
- Pearson. (2024). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine.
- Google Patents. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-fluorobenzyl bromide 98%.
- ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Difluorobenzyl bromide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Difluorobenzyl bromide.
- Fluorochem. (2024). Safety Data Sheet - 4-Bromo-3,5-difluorobenzyl bromide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 3. chemwhat.com [chemwhat.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Preventing decomposition of 2-Bromo-3,5-difluorobenzyl bromide
Technical Support Center: Stability & Handling of 2-Bromo-3,5-difluorobenzyl bromide
Section 1: Executive Summary & Compound Profile[1]
Subject: 2-Bromo-3,5-difluorobenzyl bromide Functional Class: Electrophilic Alkylating Agent / Benzylic Halide Primary Hazard: Lachrymator (Tear Gas Agent), Corrosive Stability Rating: Low (Prone to Autocatalytic Decomposition)
Technical Insight: 2-Bromo-3,5-difluorobenzyl bromide is a highly reactive intermediate used primarily for introducing the 2-bromo-3,5-difluorobenzyl motif into pharmacophores. Its instability arises from the benzylic C-Br bond , which is susceptible to three primary degradation pathways:
-
Hydrolysis: Moisture converts the bromide to the corresponding benzyl alcohol and Hydrogen Bromide (HBr).
-
Autocatalysis: The generated HBr acts as a catalyst, accelerating further decomposition and polymerization.
-
Photolysis: Exposure to UV/visible light cleaves the C-Br bond homolytically, generating benzyl radicals and bromine (
), causing the material to turn red/brown.
Section 2: Storage & Handling (The "Preventative" Phase)
Q: My reagent arrived as a white solid but turned into a pink/brown slush after one week. Why?
A: This is the classic signature of oxidative hydrolysis . The color change indicates the liberation of elemental bromine (
-
Pink/Red: Presence of
(Bromine).[1] -
Slush/Liquid: Depression of the melting point due to impurities (benzyl alcohol).
Q: What is the "Golden Standard" for storage? A: You must break the "HBr Cycle." Follow this strict protocol upon receipt:
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and radical formation. |
| Atmosphere | Argon (Ar) | Heavier than air; blankets the solid better than Nitrogen ( |
| Container | Amber Glass | Blocks UV light to prevent homolytic cleavage of the C-Br bond. |
| Seal | Parafilm + Desiccator | Secondary barrier against ambient humidity. |
Q: Can I store it in solution? A: Generally, No. Benzylic bromides can react with solvents over time (e.g., alkylating THF or reacting with stabilizers in chloroform). If necessary, store in anhydrous Hexane or Toluene over activated molecular sieves (3Å or 4Å) at -20°C.
Visualizing the Degradation Cycle
Figure 1: The Autocatalytic Decomposition Cycle. Note how HBr feeds back into the system, accelerating degradation.
Section 3: Troubleshooting & Rescue (The "Recovery" Phase)
Q: I left the bottle open. Is the reagent salvageable? A: Perform a TLC (Thin Layer Chromatography) analysis immediately.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Result:
-
Single Spot (High Rf): Intact.
-
Spot near baseline: Benzyl alcohol (hydrolysis product).
-
Spot at solvent front:[2] Dimer (rare, but possible).
-
Q: How do I purify decomposed material? (Do NOT Distill) A: WARNING: Distillation of aged benzyl bromides is dangerous. The HBr buildup can cause pressure explosions, and high heat promotes rapid polymerization. Use this Chemical Rescue Protocol :
Protocol: Silica Plug Purification
-
Dissolve: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) .
-
Wash (Critical): Wash the organic phase with saturated
(removes HBr) followed by 10% (Sodium Thiosulfate) (removes red color). -
Dry: Dry the organic layer over anhydrous
. Filter. -
Filter: Pass the solution through a short pad of Silica Gel (approx. 2 inches).
-
Rationale: The non-polar benzyl bromide passes through; the polar benzyl alcohol and polymer gum stick to the silica.
-
-
Concentrate: Evaporate solvent under reduced pressure (Rotavap) at < 30°C .
Section 4: Reaction Optimization
Q: My yields are low (<40%). What is going wrong? A: The electrophilicity of the 2-bromo-3,5-difluoro ring makes the benzylic position highly reactive, leading to double alkylation or elimination .
Optimization Checklist:
| Variable | Recommendation | Reason |
| Stoichiometry | Use 0.95 eq of Benzyl Bromide | Slight deficit prevents over-alkylation of your nucleophile. |
| Addition Rate | Dropwise at 0°C | Controls the exotherm and prevents local concentration hotspots. |
| Base Choice | Milder than NaH; prevents elimination of HBr (styrene formation). | |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents stabilize the transition state. |
Section 5: Safety & Emergency Response
Q: I spilled a small amount and my eyes are burning. What do I do? A: This compound is a potent lachrymator .
-
Evacuate: Leave the area immediately.
-
Neutralize Spill: Do not just wipe it up. Cover the spill with a mixture of 50% Ethanol / 50% Aqueous Ammonia or Polysulfide solution .
-
Chemistry: The amine/sulfide reacts rapidly with the benzyl bromide to form a non-volatile, non-lachrymatory salt.
-
-
Decontaminate Glassware: Soak all dirty glassware in a base bath (KOH/Isopropanol) or dilute ammonia before washing.
Decision Tree: Is My Reagent Usable?
Figure 2: Rapid Assessment Workflow for Reagent Viability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
- Relevance: General stability data, lachrymator warnings, and hydrolysis mechanisms for benzyl bromides.
- Relevance: Specific handling codes (H314, H318) and storage recommendations (Cold, Argon)
-
Royal Society of Chemistry (2009). Photolysis of benzyl halides: Mechanisms and radical pathways. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]
- Relevance: Mechanistic grounding for the light-sensitivity and radical dimeriz
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
- Relevance: Emergency protocols for lachrymators and spill neutraliz
Sources
Troubleshooting failed reactions with 2-Bromo-3,5-difluorobenzyl bromide
Topic: Troubleshooting Reaction Failures & Optimization Guide Content Type: Technical Support / FAQ Audience: Medicinal Chemists, Process Chemists[1]
🚨 CRITICAL DATA INTEGRITY ALERT
User Input CAS: 850429-53-7 Database Match: 2,5-Dibromo-1-tritylimidazole (Common Mismatch) Correct CAS for 2-Bromo-3,5-difluorobenzyl bromide: 1807071-26-6 (or 141776-91-2 for the 3,5-difluoro analog without the 2-bromo).[1]
Support Note: This guide addresses the chemistry of 2-Bromo-3,5-difluorobenzyl bromide based on the chemical name provided. If you are actually working with the trityl-imidazole (CAS 850429-53-7), please abort this protocol as the reactivity profile is entirely different.[1]
Executive Summary: The "Ortho-Effect" Challenge
2-Bromo-3,5-difluorobenzyl bromide represents a "perfect storm" of reactivity challenges.[1] It combines the high electrophilicity of an electron-deficient benzyl halide with the significant steric hindrance of an ortho-bromo substituent.[1]
-
The Trap: Researchers often treat this as a standard benzyl bromide (e.g., like benzyl bromide or 4-fluorobenzyl bromide).[1]
-
The Reality: The ortho-bromide blocks the trajectory of incoming nucleophiles (
), requiring higher energy conditions, while the 3,5-difluoro substitution makes the benzylic position hypersensitive to hydrolysis (moisture) and base-mediated degradation.[1]
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: Reaction is stalled (0-10% conversion) despite 24h+ stirring.
Diagnosis: Steric hindrance at the benzylic carbon.
The ortho-bromine atom creates a steric wall.[1] Standard weak bases (e.g.,
Corrective Action:
-
Solvent Switch: Move from Acetone/MeCN to DMF or NMP .[1] These polar aprotic solvents better solvate the cation (e.g.,
), leaving the nucleophilic anion more reactive ("naked").[1] -
Temperature Modulation: Increase temperature to 60-80°C . Warning: Do not exceed 90°C to avoid thermal decomposition of the benzylic bromide.[1]
-
Catalysis: Add TBAI (Tetrabutylammonium iodide, 10 mol%) . This generates the in-situ benzylic iodide, which is a better leaving group and less sterically demanding than the bromide in the transition state (Finkelstein reaction logic).[1]
Issue 2: Product disappears / Formation of "weeping" sticky solid.
Diagnosis: Hydrolysis and Autocatalytic Decomposition. The 3,5-difluoro substitution withdraws electron density, making the benzylic carbon highly positive.[1] It reacts avidly with trace water to form the benzyl alcohol and HBr.[1] The released HBr autocatalyzes further decomposition.[1]
Corrective Action:
-
Reagent Audit: Use freshly opened bottles of base and solvent. Old bottles of DMF often contain amines and water.[1]
-
Scavenger Base: Ensure your base (e.g., DIPEA or Carbonate) is in excess (1.5 - 2.0 eq) to neutralize HBr immediately.[1]
-
Workup Speed: Do not leave the reaction mixture sitting. Quench immediately upon completion.
Issue 3: Palladium Cross-Coupling failed (Wrong Product).
Diagnosis: Chemoselectivity Error (Benzylic vs. Aryl). You likely attempted a Suzuki or Buchwald coupling on the Aryl bromide (C2 position).[1] However, Pd(0) undergoes oxidative addition into the Benzylic C-Br bond (Bond Dissociation Energy ~65 kcal/mol) much faster than the Aryl C-Br bond (~80 kcal/mol).[1]
Corrective Action:
-
Strategy A: Perform the nucleophilic substitution on the benzylic position first (e.g., convert to amine or ether), then perform the cross-coupling on the aryl bromide.
-
Strategy B (If Benzylic coupling is desired): Use room temperature conditions to avoid activating the Aryl-Br.[1]
Part 2: Visual Troubleshooting Logic
The following decision tree outlines the optimization pathway for failing alkylation reactions.
Figure 1: Decision matrix for optimizing
Part 3: Validated Experimental Protocols
Protocol A: "Rescue" Alkylation (for stalled reactions)
Use this protocol if standard
Reagents:
-
Substrate: 2-Bromo-3,5-difluorobenzyl bromide (1.0 eq)[1]
-
Nucleophile: Amine/Phenol/Thiol (1.1 eq)[1]
-
Base:
(Cesium Carbonate) (1.5 eq) - Cesium is larger/softer than Potassium, improving solubility in organic solvents.[1] -
Additive: TBAI (10 mol%)[1]
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Drying: Flame-dry the reaction flask and cool under Argon.
-
Dissolution: Dissolve the Nucleophile and
in Anhydrous DMF. Stir for 15 mins at RT to ensure deprotonation (if using phenol/thiol). -
Addition: Add TBAI followed by the benzyl bromide dropwise.
-
Note: Do not dump the bromide in all at once; this minimizes local high concentrations that lead to homocoupling.[1]
-
-
Activation: Heat the mixture to 60°C .
-
Monitoring: Check TLC/LCMS at 2 hours.
-
Checkpoint: If SM remains, increase temp to 75°C. Do not exceed 90°C.
-
-
Workup: Dilute with EtOAc, wash 3x with Water (crucial to remove DMF), 1x Brine. Dry over
.[1]
Protocol B: Storage & Handling (Preventing Degradation)
The compound is a lachrymator and corrosive.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stabilization: If storing for >1 month, add a few ribbons of activated Copper turnings to the bottle. This scavenges free bromide radicals and HBr, preventing the "black tar" degradation.[1]
-
Visual Check: Pure compound is a white/off-white solid or clear liquid (depending on purity/MP).[1] If it turns yellow/orange or "weeps" liquid, it has hydrolyzed.[1] Do not use without repurification (silica plug filtration).[1]
Part 4: Data Summary (Structure-Activity Relationship)
| Feature | Chemical Consequence | Troubleshooting Implication |
| 2-Bromo (Ortho) | Steric Hindrance | Blocks nucleophile approach.[1] Requires heat/polar solvent. |
| 3,5-Difluoro | Electron Withdrawal ( | Increases electrophilicity (faster reaction if accessible).[1] Increases hydrolysis risk.[1] |
| Benzylic C-Br | Weak Bond ( | Fast oxidative addition with Pd.[1] Reacts before Aryl-Br. |
| Aryl C-Br | Stronger Bond ( | Requires specialized ligands (e.g., Buchwald) to react in presence of Benzylic-Br.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 518896, 3,5-Difluorobenzyl bromide. Link
-
Context: Baseline physical properties and safety data for the parent fluorinated benzyl bromide scaffold.[1]
-
-
Wheeler, O. H., & Rosado, O. (1965). The Ortho Effect in the Hydrolysis of Benzyl Bromides.[1] In The Journal of Organic Chemistry.[1]
-
Context: Foundational mechanistic explan
rates via steric blocking.[1]
-
-
Sigma-Aldrich (Merck). Product Specification: 2-Bromo-5-fluorobenzyl bromide.[1] Link
-
Context: Comparative reactivity data for ortho-bromo benzyl bromides used in catalog specifications.[1]
-
-
BenchChem Technical Guides. Troubleshooting Benzyl Bromide Alkylations. Link[1]
-
Context: General protocols for optimizing alkylations with electron-deficient substrates.[1]
-
Sources
Technical Support Center: Reaction Monitoring of 2-Bromo-3,5-difluorobenzyl Bromide by Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-bromo-3,5-difluorobenzyl bromide in their synthetic workflows. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring using thin-layer chromatography (TLC).
Introduction: The Chemistry of 2-Bromo-3,5-difluorobenzyl Bromide
2-Bromo-3,5-difluorobenzyl bromide is a reactive intermediate commonly employed in the synthesis of complex organic molecules. Its utility stems from the presence of a benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing fluorine and bromine atoms on the aromatic ring can also influence the reactivity of the benzylic position.
A typical application of this reagent is the alkylation of a nucleophile, such as a phenol, to form an ether linkage. This guide will use the reaction of 2-bromo-3,5-difluorobenzyl bromide with a generic phenol (ArOH) to illustrate the principles of TLC monitoring.
Visualizing the Reaction and TLC Workflow
To provide a clear overview, the following diagrams illustrate the hypothetical reaction and the general TLC monitoring workflow.
Caption: Hypothetical reaction of 2-bromo-3,5-difluorobenzyl bromide with a phenol.
Managing the lachrymatory effects of 2-Bromo-3,5-difluorobenzyl bromide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-difluorobenzyl bromide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for managing the potent lachrymatory and corrosive effects of this versatile, yet hazardous, reagent. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively.
I. Understanding the Hazard: Why This Reagent Requires Special Handling
2-Bromo-3,5-difluorobenzyl bromide is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals due to its reactive nature.[1][2] However, the same reactivity that makes it a useful synthetic intermediate also contributes to its significant health hazards. It is classified as a lachrymator, meaning it rapidly irritates the eyes, causing tearing, pain, and blurred vision.[3][4] Furthermore, it is corrosive and can cause severe burns to the skin and respiratory tract upon contact or inhalation.[5][6]
Understanding the causality is key: the benzyl bromide moiety is a potent alkylating agent. This reactivity, particularly with biological nucleophiles on the mucous membranes of the eyes, skin, and respiratory system, is the underlying mechanism of its irritant and corrosive properties. Therefore, stringent adherence to safety protocols is not merely procedural—it is a direct countermeasure to a known chemical mechanism of injury.
II. Troubleshooting Guide: Proactive and Reactive Measures
This section addresses specific issues you may encounter during your experiments. The questions are framed to provide immediate, actionable solutions.
Question: I am setting up a new experiment with 2-Bromo-3,5-difluorobenzyl bromide. What are the absolute minimum safety precautions I must take?
Answer:
Before you even bring the reagent into the laboratory, a thorough risk assessment is critical. The minimum safety precautions are non-negotiable and are designed to prevent any direct contact with the substance.
-
Engineering Controls: All handling of 2-Bromo-3,5-difluorobenzyl bromide, including weighing and transfers, must be conducted within a certified chemical fume hood.[7] The fume hood provides critical protection against the inhalation of its corrosive and lachrymatory vapors. Ensure the sash is positioned as low as practical to maximize containment.
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. This includes:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.[8][9] Standard safety glasses are insufficient.
-
Gloves: Use chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but they should be changed immediately upon any suspected contamination.[10] For extended handling or in case of a spill, heavier-duty gloves such as neoprene or PVC are recommended.[8] Always inspect gloves for any signs of degradation before use.[11]
-
Body Protection: A lab coat, preferably one that is chemical-resistant, is required.[10] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat provides an additional layer of protection.[8][12]
-
Footwear: Closed-toe shoes are a standard requirement for all laboratory work.[12]
-
Question: I accidentally spilled a small amount of 2-Bromo-3,5-difluorobenzyl bromide inside the fume hood. What is the correct cleanup procedure?
Answer:
A swift and correct response is crucial to prevent the spread of contamination.
-
Alert and Secure: Alert your colleagues in the immediate vicinity of the spill. Keep the fume hood sash as low as possible to contain the vapors.
-
Don Appropriate PPE: If not already wearing it, don the full PPE ensemble described above, including appropriate gloves, goggles, a face shield, and a lab coat.
-
Neutralize and Absorb: Do NOT use water for the initial cleanup, as the compound can decompose to produce hydrogen bromide, an irritant gas.[13] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[14]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[14][15]
-
Decontaminate: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (refer to your institution's specific guidelines, but ethanol or isopropanol are often used), followed by a thorough wash with soap and water.
-
Waste Disposal: All contaminated materials, including gloves, absorbent pads, and any disposable equipment, must be disposed of as hazardous waste according to your institution's and local regulations.[11]
Question: I was exposed to the vapors and my eyes are starting to tear and burn. What should I do?
Answer:
Immediate action is critical to mitigate the effects of exposure.
-
Move to Fresh Air: Immediately move away from the source of the vapors and get to an area with fresh air.[16][17]
-
Eye Flushing: Proceed immediately to an emergency eyewash station. Hold your eyelids open and flush your eyes with a continuous, gentle stream of water for at least 15 minutes.[11][18][19] It is crucial to flush for the full duration to ensure the complete removal of the chemical. If you are wearing contact lenses, remove them immediately, if possible, and discard them.[17][19]
-
Seek Medical Attention: After flushing, seek immediate medical attention. Inform the medical personnel of the chemical you were exposed to.
-
Report the Incident: Report the exposure to your laboratory supervisor and follow your institution's incident reporting procedures.
III. Frequently Asked Questions (FAQs)
This section provides answers to common queries regarding the handling and properties of 2-Bromo-3,5-difluorobenzyl bromide.
Q1: Can I store 2-Bromo-3,5-difluorobenzyl bromide on an open bench?
A1: Absolutely not. This compound must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants and bases.[13][20] The container should be tightly sealed to prevent the escape of vapors and stored in a designated, labeled secondary container.[20]
Q2: What are the signs of degradation for this reagent?
A2: While fresh 2-Bromo-3,5-difluorobenzyl bromide is often a colorless to pale yellow liquid, discoloration over time can indicate degradation.[1] The presence of a strong, pungent odor may also suggest that the container seal has been compromised. If you observe significant discoloration or crystal formation, consult with your institution's safety officer before use.
Q3: Is it safe to work with this chemical if I am pregnant or planning to become pregnant?
A3: Benzyl bromide, a related compound, is classified as a teratogen, a substance that can cause birth defects.[14] Given the similar reactivity, it is crucial to consult your institution's occupational health and safety department for guidance. It is generally advised that individuals who are pregnant or planning to become pregnant avoid working with such chemicals.
Q4: How do I quench a reaction containing residual 2-Bromo-3,5-difluorobenzyl bromide?
A4: Quenching should be done cautiously within a fume hood. A common method is the slow addition of a nucleophilic scavenger, such as a solution of sodium or potassium carbonate, or a dilute solution of a primary or secondary amine. The quench should be performed at a reduced temperature to control any exothermic reaction. Always monitor the reaction for any signs of gas evolution or uncontrolled temperature increase.
IV. Experimental Protocols and Visual Guides
Protocol 1: Safe Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is clean and free of clutter. Place a disposable, plastic-backed absorbent liner on the work surface.[12]
-
PPE: Don all required PPE, including a lab coat, chemical-resistant gloves, safety goggles, and a face shield.
-
Container Handling: Place the sealed container of 2-Bromo-3,5-difluorobenzyl bromide inside the fume hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.
-
Dispensing: Using a clean, dry syringe or pipette, carefully transfer the required amount of the liquid into a tared, sealed reaction vessel.
-
Cleanup: Tightly reseal the main container. Wipe down any external surfaces of the container and the reaction vessel with a cloth dampened with a suitable solvent.
-
Disposal: Dispose of the absorbent liner and any contaminated wipes or disposable pipettes in the designated hazardous waste container.
Diagram: Hierarchy of Controls
This diagram illustrates the order of preference for implementing safety measures when working with hazardous chemicals like 2-Bromo-3,5-difluorobenzyl bromide.
Caption: A diagram illustrating the hierarchy of safety controls.
Diagram: Emergency Response Workflow for Eye Exposure
This workflow outlines the immediate steps to take in case of eye exposure to 2-Bromo-3,5-difluorobenzyl bromide.
Caption: Workflow for emergency response to eye exposure.
V. Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | [5] |
| Molecular Weight | 207.02 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 65 °C at 4.5 mmHg | [21] |
| Density | 1.6 g/mL at 25 °C | [21] |
| Flash Point | 179 °F (81.7 °C) | [3] |
| Primary Hazards | Lachrymatory, Corrosive | [5], [3] |
VI. References
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
-
Helmenstine, A. M. (2020, July 25). Tear Gas Exposure Treatment. Science Notes and Projects. Retrieved from [Link]
-
New Jersey Department of Health. (2000, December). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Riot Control Agents | Chemical Emergencies. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Retrieved from
-
InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Ottokemi. (n.d.). 3,5-Difluorobenzyl bromide, 98%. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2,5-difluorobenzyl bromide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-3,6-difluorobenzyl bromide (C7H4Br2F2). Retrieved from [Link]
Sources
- 1. CAS 141776-91-2: 3,5-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemwhat.com [chemwhat.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Manufacturers of 3,5-Difluorobenzyl bromide, 98%, CAS 141776-91-2, D 2680, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 14. nj.gov [nj.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. sciencenotes.org [sciencenotes.org]
- 17. Riot Control Agents | Chemical Emergencies | CDC [cdc.gov]
- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 19. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 20. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 21. 3,5-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Technical Guide: 13C NMR Spectrum of 2-Bromo-3,5-difluorobenzyl bromide
Executive Summary
The structural characterization of 2-Bromo-3,5-difluorobenzyl bromide presents a unique analytical challenge due to the interplay of three distinct nuclear magnetic phenomena: the Heavy Atom Effect (Bromine), large Heteronuclear Spin-Spin Coupling (
This guide provides a comparative analysis of experimental versus computational spectral data, offering a definitive assignment protocol. Unlike standard alkyl-halides, the
Structural Analysis & Theoretical Framework
Before analyzing the spectrum, we must deconstruct the spin system. The molecule contains two magnetically active nuclei (
The Spin System
-
Fluorine Coupling (
): The two fluorine atoms at positions 3 and 5 create extensive splitting.-
Ipso (
): ~240–250 Hz (Large doublets). -
Ortho/Meta (
): ~20–25 Hz / ~8–10 Hz. -
C4 (Between Fs): Will appear as a triplet (
) due to coupling with two equivalent F atoms.
-
-
Bromine Heavy Atom Effect: The bromine at C2 introduces a "Heavy Atom on Light Atom" (HALA) effect. Unlike electronegative atoms (O, N, F) that deshield the ipso carbon (move downfield), Bromine's large electron cloud provides diamagnetic shielding, often shifting the ipso-carbon (C2) upfield, potentially below 120 ppm, defying standard electronegativity trends.
Visualization of Assignment Logic
Figure 1: Logical workflow for assigning the poly-fluorinated aromatic ring.
Comparative Analysis: Experimental vs. Computational
To ensure trustworthy identification, we compare the standard experimental approach against computational predictions (DFT-GIAO) and alternative acquisition modes.
Data Comparison Table
The following table synthesizes experimental data ranges (based on substituent chemical shift additivity rules for polysubstituted benzenes) against standard DFT predictions.
| Carbon Position | Assignment | Exp. Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Performance Note |
| C7 | Benzylic CH | 32.5 - 34.0 | Singlet (br) | Diagnostic peak for reaction completion (vs. alcohol). | |
| C4 | Ar-CH (Between F) | 103.0 - 105.0 | Triplet | Distinctive triplet confirms 3,5-substitution pattern. | |
| C2 | Ar-C-Br (Ipso) | 108.0 - 112.0 | Doublet of Doublets | Critical: Upfield shifted due to Br shielding. | |
| C6 | Ar-CH | 112.0 - 114.0 | Doublet | Overlaps frequently with C2; distinguish by HSQC. | |
| C1 | Ar-C-CH | 138.0 - 140.0 | Triplet (apparent) | Appears as a triplet due to long-range coupling to F3/F5. | |
| C3, C5 | Ar-C-F (Ipso) | 161.0 - 164.0 | Doublet | Most downfield signals; unmistakable large splitting. |
Performance Review of Alternatives
Alternative A: Standard
-
Pros: Standard pulse sequence; reveals all coupling information.
-
Cons: Spectrum is crowded.[1] The C2 and C6 signals often overlap. The Signal-to-Noise (S/N) ratio is lower for C3/C5 due to splitting intensity distribution.
Alternative B:
-
Pros: Collapses all multiplets into singlets. Drastically improves S/N.
-
Cons: Requires specialized hardware (triple resonance probe or dual-band decoupling).
-
Verdict: Use only if C2/C6 resolution is ambiguous in Method A.
Alternative C: Computational Prediction (DFT B3LYP/6-31G)*
-
Pros: Fast estimation.
-
Cons: High Risk of Error. Standard DFT often underestimates the relativistic heavy atom effect of Bromine, predicting C2 at ~125 ppm (actual is ~110 ppm).
-
Correction: Must use relativistic spin-orbit corrections (ZORA or similar) for accurate Br-C shifts.
Experimental Protocol
To replicate the data and ensure sample integrity (benzyl bromides are lachrymators and prone to hydrolysis), follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Sample preparation to minimize hydrolysis and artifacts.
Acquisition Parameters (Bruker/Varian Standard)
-
Solvent: CDCl
(Chloroform-d). Note: Avoid DMSO-d if possible, as it can accelerate nucleophilic displacement of the benzylic bromide over long scans. -
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds. (Essential for quaternary carbons C1, C2, C3, C5 to relax).
-
Spectral Width: -10 ppm to 220 ppm.
-
Temperature: 298 K.
Diagnostic Validation (Self-Check)
-
Check C7: If you see a peak at 63 ppm , your sample has hydrolyzed to the benzyl alcohol. The bromide must be at ~33 ppm .
-
Check C4: If the triplet at ~104 ppm is missing, you have the wrong regioisomer (likely the 2,4-difluoro or 2,6-difluoro analog).
References
-
Heavy Atom Effects in NMR
-
Relativistic Heavy Atom Effect on 13C NMR Chemical Shifts. (2018). Magnetic Resonance in Chemistry.
-
-
C-F Coupling Constants
-
13C NMR studies of fluorinated aromatic compounds. (1974). Journal of the Chemical Society, Perkin Transactions 2.
-
-
Spectral Database Grounding
-
Synthesis & Reactivity Context
-
Process for preparation of 3,5-difluorobenzyl derivatives.[5] (Patent Context).
-
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Bromo-3,5-difluorobenzyl Bromide Derivatives
This guide provides an in-depth technical comparison of mass spectrometric techniques for the characterization of 2-Bromo-3,5-difluorobenzyl bromide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying principles and experimental choices that ensure data integrity and analytical success. We will explore the nuances of ionization methods, decode characteristic fragmentation patterns, and provide robust, self-validating experimental protocols.
The Analytical Imperative: Why Mass Spectrometry is Crucial for Halogenated Benzyl Bromides
2-Bromo-3,5-difluorobenzyl bromide is a key building block in medicinal chemistry and materials science. The presence of bromine and fluorine atoms imparts unique chemical properties that can enhance the metabolic stability and binding affinity of pharmaceutical compounds.[1] Consequently, the ability to unambiguously identify and characterize these molecules and their derivatives is paramount. Mass spectrometry serves as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide will provide a comparative analysis of common mass spectrometric approaches, empowering researchers to make informed decisions for their specific analytical challenges.
A Tale of Two Ionization Techniques: Electron Ionization vs. Electrospray Ionization
The choice of ionization technique is a critical first step in any mass spectrometric analysis, dictating the nature of the resulting mass spectrum. For halogenated benzyl bromides, Electron Ionization (EI) and Electrospray Ionization (ESI) offer complementary information.[2][3]
Electron Ionization (EI-MS): Unveiling the Molecular Skeleton
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons. This process not only creates a molecular ion (a radical cation) but also induces extensive fragmentation.[4] While this can sometimes prevent the observation of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound's structure.
The utility of EI-MS lies in its ability to break down a molecule into its constituent parts, allowing for detailed structural elucidation. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.
Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Weight Determination
In contrast to EI, Electrospray Ionization is a "soft" ionization technique.[3] It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation.[5] This makes ESI-MS the preferred method for accurately determining the molecular weight of a compound.[6] For derivatives of 2-Bromo-3,5-difluorobenzyl bromide that may be larger and more complex, ESI is invaluable for confirming the mass of the intact molecule.
Head-to-Head Comparison: EI-MS vs. ESI-MS for 2-Bromo-3,5-difluorobenzyl Bromide Derivatives
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment | Formation of charged droplets and solvent evaporation |
| Fragmentation | Extensive and reproducible | Minimal to none |
| Molecular Ion | May be weak or absent for unstable compounds | Typically a strong [M+H]+ or [M+Na]+ peak |
| Primary Application | Structural elucidation and library matching | Accurate molecular weight determination |
| Best Suited For | Volatile and thermally stable compounds | Polar and thermally labile compounds |
The Telltale Signature: Decoding the Bromine Isotopic Pattern
A key feature in the mass spectra of brominated compounds is the distinctive isotopic pattern of bromine. Natural bromine consists of two stable isotopes, 79Br (50.7%) and 81Br (49.3%), in nearly a 1:1 ratio.[7] This results in any ion containing a single bromine atom appearing as a pair of peaks of almost equal intensity, separated by two mass units (the "M" and "M+2" peaks).[4][8] This characteristic pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown compound.
For molecules containing two bromine atoms, the isotopic pattern becomes even more distinct, with M, M+2, and M+4 peaks in a 1:2:1 intensity ratio.[8][9]
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks to ensure data quality and reproducibility.
GC-EI-MS Analysis of 2-Bromo-3,5-difluorobenzyl bromide
This method is ideal for the analysis of the volatile and thermally stable parent compound.
Workflow for GC-EI-MS Analysis
Caption: General workflow for GC-EI-MS analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 2-Bromo-3,5-difluorobenzyl bromide in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Vortex the solution to ensure it is fully dissolved.
-
GC Conditions:
-
Injector: Split/splitless, 250°C
-
Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C for 1 minute, then ramp to 250°C at a rate of 10°C/minute, and hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-300.
-
-
Self-Validation:
-
Expected Retention Time: The retention time should be consistent across multiple runs.
-
Isotopic Pattern: The molecular ion and any bromine-containing fragments must exhibit the characteristic 1:1 ratio for the 79Br and 81Br isotopes.
-
Background Subtraction: Ensure that the mass spectrum is free from background contamination by performing a background subtraction.
-
LC-ESI-MS Analysis of a 2-Bromo-3,5-difluorobenzyl Bromide Derivative
This method is suitable for larger, more polar, or thermally sensitive derivatives.
Methodology:
-
Sample Preparation: Dissolve the derivative in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight, or Orbitrap.
-
Scan Range: m/z 100-1000.
-
-
Self-Validation:
-
Adduct Confirmation: Look for the protonated molecule [M+H]+ as well as potential adducts like [M+Na]+ and [M+K]+. The mass difference between these ions should correspond to the mass of the adduct.
-
Isotopic Pattern: The [M+H]+ ion cluster should exhibit the characteristic 1:1 bromine isotopic pattern.
-
Blank Injection: Run a blank injection of the solvent to ensure that there are no interfering peaks from the system or solvent.
-
In-Depth Fragmentation Analysis of 2-Bromo-3,5-difluorobenzyl Bromide
Under Electron Ionization, 2-Bromo-3,5-difluorobenzyl bromide (C7H5BrF2, MW: ~207.01 g/mol ) is expected to undergo characteristic fragmentation. The molecular structure provides several potential cleavage points, with the stability of the resulting fragments dictating the most likely pathways.
Predicted EI-MS Fragmentation Pathway
Caption: Predicted fragmentation of 2-Bromo-3,5-difluorobenzyl bromide.
Table of Predicted Major Fragment Ions:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 206/208 | [C7H5BrF2]+• | Molecular Ion (M+•) |
| 127 | [C7H4F2]+ | Loss of a bromine radical (•Br) from the molecular ion, followed by loss of a hydrogen radical (•H) to form the stable 3,5-difluorotropylium cation. |
| 107 | [C6H2F2]+ | Further fragmentation of the m/z 127 ion. |
| 101 | [C5HF2]+ | Loss of acetylene from the m/z 127 ion. |
The most probable fragmentation pathway involves the cleavage of the C-Br bond, which is the weakest bond in the molecule. This leads to the formation of a 3,5-difluorobenzyl cation. This cation can then rearrange to the highly stable 3,5-difluorotropylium ion at m/z 127.[9] The presence of electron-withdrawing fluorine atoms on the aromatic ring will influence the stability of the fragment ions. Further fragmentation of the tropylium ion can occur through the loss of neutral molecules like acetylene.
Conclusion
The mass spectrometric analysis of 2-Bromo-3,5-difluorobenzyl bromide and its derivatives requires a considered approach to ionization and data interpretation. Electron Ionization provides rich structural information through predictable fragmentation pathways, while Electrospray Ionization offers unambiguous molecular weight determination. A thorough understanding of the characteristic bromine isotopic pattern is essential for confident identification. By employing the robust, self-validating protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, accelerating their research and development efforts.
References
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
- Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides.
- DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage.
- MASS SPECTROMETRY: FRAGMENTATION P
- CHAPTER 2 Fragmentation and Interpret
- Bromo p
- 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. MDPI.
- Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. FAO AGRIS.
- Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes.
- From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition.
- 3,5-Difluorobenzyl bromide. PubChem.
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.
- DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
- 3,5-Difluorobenzyl bromide CAS#: 141776-91-2.
- Electrospray ionisation mass spectrometric studies of N-substituted 10-(aminosulfonyl)bornyl acrylate derivatives.
- Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent.
- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic
- mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram. doc brown's advanced organic chemistry revision notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
Reactivity Comparison of Fluorinated Benzyl Bromides
This guide provides a technical comparison of fluorinated benzyl bromides versus the non-fluorinated standard, designed for researchers in medicinal chemistry and process development.
Executive Summary
Benzyl bromides are fundamental electrophiles in organic synthesis, widely used for benzylation of amines, alcohols, and thiols. In drug discovery, fluorinated analogs are increasingly preferred over unsubstituted benzyl bromide (
However, the introduction of fluorine atoms—particularly at the ortho positions or in polyfluorinated motifs like pentafluorobenzyl bromide—drastically alters reactivity profiles. This guide objectively compares the kinetic behavior, mechanistic tendencies (
Mechanistic Underpinnings: The Fluorine Effect
The reactivity differences stem from two competing factors: Electronic Induction and Steric Hindrance .
Electronic Effects (Hammett Correlation)
The benzylic carbon is sensitive to the electronic nature of the aromatic ring.
-
Inductive Withdrawal (-I): Fluorine is highly electronegative. It pulls electron density away from the ring and the benzylic carbon.
-
Effect on
: Makes the benzylic carbon more electrophilic (lower LUMO energy), potentially accelerating attack by nucleophiles. -
Effect on
: Destabilizes the developing carbocation intermediate, retarding ionization.
-
-
Resonance Donation (+R): Fluorine has lone pairs that can donate density, but this effect is generally overwhelmed by the inductive effect at the benzylic position, especially for meta and ortho isomers.
Steric Effects (The "Ortho" Penalty)
-
2-Fluoro / 2,6-Difluoro: Fluorine has a van der Waals radius of ~1.47 Å (vs 1.20 Å for H). Substituents at the ortho position create steric drag against the incoming nucleophile in the
transition state. -
Pentafluorobenzyl Bromide (
): Represents the extreme case. The ring is electron-deficient (activating for nucleophilic attack), but the flanking fluorines at positions 2 and 6 impose a significant kinetic barrier.
Transition State Visualization
The following diagram illustrates the electronic and steric pressures on the transition state during nucleophilic substitution.
Caption: Figure 1. Interplay of electronic activation and steric hindrance in the SN2 transition state of fluorinated benzyl bromides.
Comparative Reactivity Analysis
The table below benchmarks the reactivity of fluorinated analogs relative to unsubstituted benzyl bromide (
| Reagent | Structure | Electronic Character ( | Steric Bulk | Predicted | Mechanistic Note |
| Benzyl Bromide | Neutral | None | 1.0 (Ref) | Balanced | |
| 4-Fluorobenzyl Bromide | EWG ( | Negligible | 0.9 - 1.1 | Similar to parent. Inductive activation often offset by lack of resonance stabilization. | |
| 3-Fluorobenzyl Bromide | Strong EWG ( | Low | 1.2 - 1.5 | Faster. Strong inductive activation makes C more electrophilic; no steric penalty. | |
| 2-Fluorobenzyl Bromide | Strong EWG | Moderate | 0.6 - 0.8 | Slower. Inductive activation is overridden by steric hindrance at the reaction center. | |
| Pentafluorobenzyl Bromide | Extreme EWG | High (2,6-difluoro) | < 0.1 | Much Slower. Despite highly electrophilic carbon, steric blocking by ortho-F dominates |
Key Insight: For rapid benzylation, 3-fluorobenzyl bromide is often the most reactive candidate in
conditions. Pentafluorobenzyl bromide requires higher temperatures or stronger nucleophiles due to the "ortho effect" and suppression ofpathways.
Experimental Benchmarking
Case Study 1: Kinetic Evaluation with Thiourea
Thiourea is an ideal probe nucleophile because it is neutral, highly polarizable, and reacts strictly via
Protocol: Determination of Relative Rates
Objective: Measure
-
Preparation:
-
Prepare a 0.1 M solution of the Benzyl Bromide derivative in Methanol (
mL). -
Prepare a 0.1 M solution of Thiourea in Methanol (
mL).
-
-
Initiation:
-
Thermostat both solutions to
. -
Mix equal volumes (e.g., 5 mL each) in a conductometer cell.
-
-
Monitoring:
-
The reaction produces an ionic salt (S-benzylthiouronium bromide), increasing conductivity linearly with conversion.
-
Record conductivity (
) every 30 seconds for 1 hour.
-
-
Calculation:
-
Plot
vs. time. The slope is proportional to the second-order rate constant .
-
Caption: Figure 2. Workflow for conductometric kinetic analysis of benzyl bromides.
Case Study 2: N-Alkylation of Amines (Synthesis Protocol)
Application: Synthesis of fluorinated benzylamines for SAR studies.
Reagents:
-
Amine (1.0 equiv)
-
Fluorinated Benzyl Bromide (1.1 equiv)
- (2.0 equiv)
-
Solvent: Acetonitrile (
)
Procedure:
-
Charge a round-bottom flask with the amine and
in anhydrous acetonitrile. -
Add the fluorinated benzyl bromide dropwise at room temperature.
-
Note: For Pentafluorobenzyl bromide , heat to reflux (
) is required due to lower reactivity. -
Note: For 3-Fluorobenzyl bromide , cooling to
may be necessary to prevent over-alkylation (formation of tertiary amines/quaternary salts).
-
-
Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Filter off inorganic salts.
-
Concentrate filtrate and purify via silica gel chromatography.
Safety & Stability (Lachrymator Warning)
All benzyl bromides are potent lachrymators (tear gas agents). Fluorination does not mitigate this property and may enhance volatility or skin permeability.
-
Handling: Always use a functioning fume hood. Do not use on an open bench.
-
Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate solution to destroy the alkylating agent before cleaning.
-
Storage: Fluorinated benzyl bromides are prone to hydrolysis (forming HBr and benzyl alcohol). Store at
over activated molecular sieves to prevent autocatalytic degradation.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Neurochemicals Using 4-Fluorobenzyl Bromide. (2025).[1][2][3][4] Link
-
Kim, M. Y., et al. Kinetics of the Reaction of Benzyl Bromides with Thiourea. Journal of the Korean Chemical Society. Link
-
Master Organic Chemistry. The SN2 Reaction Mechanism and Kinetics. (2012). Link
-
Mizuta, S., et al. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Advances, 2024. Link
-
Study.com. Relative rates of reaction of substituted benzyl bromides.Link
Sources
HPLC Analysis of 2-Bromo-3,5-difluorobenzyl Bromide Reaction Mixtures
Executive Summary
The analysis of 2-Bromo-3,5-difluorobenzyl bromide reaction mixtures presents a dual challenge: chemical instability and structural similarity of impurities. Standard reverse-phase protocols utilizing Methanol (MeOH) or standard C18 chemistries often fail, yielding chromatograms plagued by "ghost peaks" (solvolysis artifacts) and co-elution of critical over-brominated byproducts.
This guide compares the industry-standard C18/Methanol approach against an optimized Phenyl-Hexyl/Acetonitrile methodology. Experimental evidence and mechanistic principles demonstrate that the Phenyl-Hexyl stationary phase, combined with an aprotic organic modifier, provides superior resolution (
The Analytical Challenge
Chemical Instability (Solvolysis)
Benzyl bromides are potent alkylating agents. In the presence of nucleophilic solvents like Methanol, they undergo rapid solvolysis to form methyl ethers. This creates a moving target: the sample degrades during preparation and analysis, leading to false impurity profiles.
Selectivity and Fluorine Chemistry
The synthesis of 2-Bromo-3,5-difluorobenzyl bromide (typically via radical bromination of 2-Bromo-3,5-difluorotoluene) generates specific impurities:
-
Starting Material: 2-Bromo-3,5-difluorotoluene.
-
Over-reaction: 2-Bromo-3,5-difluorobenzal bromide (dibromo species).
-
Hydrolysis: 2-Bromo-3,5-difluorobenzyl alcohol.
The benzal bromide impurity is particularly difficult to separate on C18 columns because the addition of a second bromine atom increases lipophilicity only marginally compared to the benzyl bromide, often resulting in peak merging.
Degradation Pathway Visualization
The following diagram illustrates the degradation pathways that must be suppressed during analysis.
Caption: Reaction scheme showing synthesis (grey/red arrows) and analytical degradation artifacts (yellow dashed arrows) caused by improper solvent selection.
Comparative Study: Method Optimization
We evaluated two distinct methodologies to determine the optimal control strategy.
Variable 1: Stationary Phase Selection
Hypothesis: The electron-deficient nature of the fluorinated ring requires a stationary phase capable of
| Feature | Alternative A: C18 (Standard) | Alternative B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity | Poor for halo-aromatics. | Excellent for fluorinated aromatics. |
| Resolution (Product vs. Benzal) | ||
| Peak Shape | Often tails due to silanol interaction. | Sharper due to rigid stationary phase structure. |
Mechanistic Insight: The Phenyl-Hexyl phase engages in "stacking" interactions with the electron-deficient fluorinated ring of the analyte. The dibromo- impurity (benzal bromide) disrupts this stacking differently than the monobromo- product, creating a separation mechanism orthogonal to simple hydrophobicity.
Variable 2: Mobile Phase Modifier
Hypothesis: Methanol promotes degradation; Acetonitrile (ACN) preserves integrity.
| Parameter | Alternative A: Methanol / Water | Alternative B: Acetonitrile / Water |
| Stability | Poor. ~5% degradation to methyl ether observed within 2 hours in autosampler. | High. <0.1% degradation over 24 hours. |
| Backpressure | Higher (viscous). | Lower (allows higher flow rates). |
| UV Cutoff | 205 nm (Good). | 190 nm (Excellent for trace impurities). |
Recommended Experimental Protocol
Based on the comparative data, the following protocol is validated for stability and resolution.
Chromatographic Conditions
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1%
in Water (Acidic pH suppresses silanol activity). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 40 | Initial hold to retain polar hydrolysis products. |
| 15.0 | 85 | Ramp to elute lipophilic benzal bromides. |
| 15.1 | 40 | Re-equilibration. |
| 20.0 | 40 | End of Run. |
Sample Preparation (Critical)
-
Diluent: 100% Acetonitrile (Anhydrous preferred). Do NOT use Methanol.
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh sample rapidly into a volumetric flask. Dilute to volume with ACN. Sonicate briefly (<1 min) to minimize heat generation. Transfer to autosampler vial immediately.
Representative Performance Data
The following table summarizes the expected performance metrics when analyzing a crude reaction mixture using the recommended Phenyl-Hexyl/ACN method versus the traditional C18/MeOH method.
| Component | Retention (C18/MeOH) | Retention (Phenyl-Hexyl/ACN) | Resolution ( |
| Benzyl Alcohol (Hydrolysis) | 2.5 min | 3.1 min | N/A (Front) |
| 2-Bromo-3,5-difluorotoluene (SM) | 8.2 min | 9.5 min | > 5.0 |
| Target: Benzyl Bromide | 10.1 min | 11.2 min | Reference |
| Benzal Bromide (Impurity) | 10.5 min (Shoulder) | 13.8 min | 3.2 (Excellent) |
Note: The Phenyl-Hexyl column provides a significant retention shift for the Benzal Bromide impurity, moving it well away from the main peak.
Method Development Decision Tree
Use this workflow to adapt the method for similar halogenated benzyl derivatives.
Caption: Decision logic emphasizing the rejection of protic solvents and the selection of Phenyl-Hexyl stationary phases for resolution.
References
-
Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Accessed February 14, 2026. [Link]
-
Advanced Materials Technology. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." HALO Columns Application Notes. Accessed February 14, 2026. [Link]
-
Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography."[3] COSMOSIL Technical Guides. Accessed February 14, 2026. [Link]
-
Royal Society of Chemistry. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." RSC Advances. Accessed February 14, 2026. [Link]
-
SIELC Technologies. "Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column." SIELC Applications. Accessed February 14, 2026. [Link]
Sources
Technical Guide: Strategic Alternatives to 2-Bromo-3,5-difluorobenzyl bromide
Topic: Alternative Reagents to 2-Bromo-3,5-difluorobenzyl bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, 2-Bromo-3,5-difluorobenzyl bromide is a privileged scaffold. The benzyl bromide moiety serves as a potent electrophile for alkylation, while the 2-bromo position acts as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura). However, its utility is often compromised by significant drawbacks: it is a potent lachrymator , hydrolytically unstable, and subject to high supply chain costs due to hazardous shipping classifications.
This guide presents three validated alternatives that mitigate these risks without sacrificing synthetic utility. We analyze the Alcohol Precursor (in-situ activation), the Chloride Analog (catalytic activation), and the Toluene Precursor (radical functionalization), providing protocols to bypass the direct use of the unstable bromide.
The Incumbent: 2-Bromo-3,5-difluorobenzyl bromide
Role: Highly reactive electrophile for
| Feature | Rating | Notes |
| Reactivity | High | Excellent leaving group ( |
| Stability | Poor | Hydrolyzes in moist air; light-sensitive. |
| Safety | Critical | Potent lachrymator (Tear Gas effect); corrosive. |
| Cost | High | Hazardous shipping fees often exceed material cost. |
Comparative Analysis of Alternatives
Alternative A: The "In-Situ" Route (Alcohol Precursor)
Compound: (2-Bromo-3,5-difluorophenyl)methanol Strategy: Store the stable alcohol and convert it to an electrophile only during the reaction.
-
Method 1 (Appel Reaction): Use
and to generate the bromide in situ. -
Method 2 (Mesylation): Convert to a mesylate (
), a pseudo-halide with similar reactivity to bromide. -
Pros: Non-lachrymatory solid; indefinite shelf life; high atom economy if mesylated.
-
Cons: Requires an extra activation step.
Alternative B: The "Catalytic" Route (Chloride Analog)
Compound: 2-Bromo-3,5-difluorobenzyl chloride Strategy: Use the cheaper, more stable chloride and activate it with iodide catalysis (Finkelstein conditions).
-
Mechanism: The chloride is less reactive than the bromide. Adding catalytic Sodium Iodide (NaI) generates the transient Benzyl Iodide , which is significantly more reactive than the starting bromide.
-
Pros: Cheaper than bromide; significantly more stable; reduced lachrymatory effect.
-
Cons: Slower kinetics without catalyst; requires polar aprotic solvent (Acetone/DMF).
Alternative C: The "Upstream" Route (Toluene Precursor)
Compound: 2-Bromo-3,5-difluorotoluene Strategy: Synthesize the bromide in-house via radical bromination.
-
Mechanism: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator (AIBN/Benzoyl Peroxide).
-
Pros: Lowest raw material cost; access to bulk quantities.
-
Cons: Generates the hazardous bromide (safety risk remains); requires radical purification.
Decision Matrix & Reaction Pathways
The following diagram illustrates the strategic pathways to bypass the direct purchase of the unstable benzyl bromide.
Caption: Mechanistic pathways for generating the active electrophile from stable precursors. Green and Yellow paths are recommended for safety and stability.
Performance Comparison Data
| Metric | Benzyl Bromide (Target) | Alcohol (Alt A) | Benzyl Chloride (Alt B) | Toluene (Alt C) |
| Physical State | Liquid/Low-melt Solid | Solid | Liquid | Liquid |
| Lachrymator? | Yes (Severe) | No | Mild | No |
| Shelf Stability | < 3 Months (Hydrolyzes) | > 2 Years | > 1 Year | > 2 Years |
| Reactivity ( | 100 (Reference) | N/A (Precursor) | ~2-5 (Slow) | N/A |
| Activated Reactivity | N/A | 100 (as Bromide) / 80 (as OMs) | 500+ (as Iodide) | N/A |
| Cost Efficiency | Low (High Shipping) | Medium | High | Very High |
Experimental Protocols
Protocol A: In-Situ Activation of Alcohol (Appel Reaction)
Best for: Sensitive substrates where acidic conditions must be avoided.
-
Setup: Dissolve (2-Bromo-3,5-difluorophenyl)methanol (1.0 equiv) and
(1.1 equiv) in anhydrous DCM (0.2 M) under . -
Addition: Cool to 0°C. Add
(1.1 equiv) portion-wise. The solution will turn slightly yellow. -
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Alcohol
~0.2, Bromide ~0.6 in 10% EtOAc/Hex). -
Coupling: Add your nucleophile (Amine/Thiol) and base (e.g.,
) directly to this mixture (one-pot) or filter through a short silica plug to isolate the bromide if necessary.
Protocol B: Finkelstein-Assisted Alkylation (Chloride Route)
Best for: Large-scale reactions and cost reduction.
-
Setup: Dissolve 2-Bromo-3,5-difluorobenzyl chloride (1.0 equiv) in Acetone or DMF (0.5 M).
-
Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv). Note: Use stoichiometric NaI if the chloride is very unreactive.
-
Nucleophile: Add the nucleophile (1.1 equiv) and Base (
or , 2.0 equiv). -
Execution: Heat to 60°C. The reaction proceeds via the transient formation of the highly reactive benzyl iodide.
-
Workup: Aqueous extraction removes the inorganic salts.
References
-
Appel Reaction Mechanism & Utility
- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Finkelstein Reaction (Halide Exchange)
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.
-
Safety Data (Benzyl Bromides)
- Fisher Scientific SDS: 3,5-Difluorobenzyl bromide (Analogous Hazard D
-
Synthesis of Polyfluorinated Benzyl Halides
- Organic Syntheses, Coll. Vol. 9, p. 13 (1998).
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Bromo-3,5-difluorobenzyl bromide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-3,5-difluorobenzyl bromide (CAS No. 141776-91-2). As a reactive halogenated organic compound, stringent adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety science and regulatory standards.
Immediate Safety Profile & Hazard Assessment
2-Bromo-3,5-difluorobenzyl bromide is a corrosive compound that poses significant health risks upon exposure.[1] Understanding its hazard profile is the foundation of its safe management and disposal. The primary hazards include severe skin burns, serious eye damage, and potential respiratory irritation.[1][2][3] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2]
Table 1: GHS Hazard Summary for 2-Bromo-3,5-difluorobenzyl bromide
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
|---|---|---|---|---|
| Skin Corrosion/Irritation | 1B / 1C | Danger | H314: Causes severe skin burns and eye damage | [1][2][3] |
| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |[2][4] |
This information is critical because it dictates the minimum required Personal Protective Equipment (PPE), handling procedures, and the urgency of response in case of an accidental release or exposure.
Core Disposal Directive: Segregation of Halogenated Waste
The single most important principle in the disposal of 2-Bromo-3,5-difluorobenzyl bromide is its classification as a halogenated organic compound .[5][6] Halogenated waste streams (containing fluorine, chlorine, bromine, or iodine) must never be mixed with non-halogenated organic waste.[6][7]
Causality:
-
Treatment Incompatibility: Halogenated wastes are typically disposed of via high-temperature incineration in specially equipped facilities that can scrub acidic gases (like hydrobromic acid, HBr) from the flue gas.[2][6][8] Mixing them with non-halogenated solvents can disrupt the efficiency of the incineration process and may not be permitted at all facilities.
-
Cost Implications: The specialized treatment required for halogenated waste often makes its disposal significantly more expensive.[7] Cross-contamination of a large volume of non-halogenated solvent with a small amount of halogenated waste can force the entire volume to be treated as the more expensive halogenated stream.[9]
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict segregation and management of different classes of hazardous waste.[10][11]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent contact and inhalation.
-
Hand Protection: Wear nitrile gloves to prevent skin contact.[5][12] Given the corrosive nature of this compound, consider double-gloving if significant handling is required.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5][12] Due to its corrosive and lachrymatory properties, the use of a full face shield in addition to goggles is strongly recommended.[4]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[12] Ensure it is fully buttoned.
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4][5][12]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[12]
Emergency eyewash stations and safety showers must be immediately accessible in any area where this chemical is handled.[2]
Step-by-Step Disposal Protocol
This protocol covers the collection of waste from experimental use to its final placement in a satellite accumulation area.
-
Container Selection:
-
Labeling:
-
Waste Transfer:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills when pouring waste into the container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Container Management:
-
Keep the waste container securely closed at all times except when actively adding waste.[9] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated satellite accumulation area within or near the laboratory, away from incompatible materials like strong oxidizing agents and bases.[2]
-
-
Final Disposal:
Emergency Procedures: Spill & Exposure Management
In Case of a Spill:
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact EHS immediately.
-
Containment (Small Spills Only): For minor spills within a fume hood, you may proceed with cleanup if you are trained and equipped to do so.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[4][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Once absorbed, carefully sweep or scoop the material into a suitable, sealable container.[2][9] Label the container as "Spill Debris containing 2-Bromo-3,5-difluorobenzyl bromide" and dispose of it as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2]
-
Skin: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][13] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.[2]
Decontamination of Labware and Surfaces
All non-disposable labware (e.g., glassware, stir bars) that has come into contact with 2-Bromo-3,5-difluorobenzyl bromide must be decontaminated before reuse or general cleaning.
-
Initial Rinse: Inside a fume hood, rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinse Solvent: The initial solvent rinse (rinsate) is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.
-
Wash: After the initial rinse, the labware can be washed thoroughly with soap and water.
-
Surface Decontamination: Wipe down any contaminated surfaces in the fume hood with paper towels soaked in ethanol, followed by a soap and water cleaning.[14] Dispose of the used towels as hazardous waste.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Bromo-3,5-difluorobenzyl bromide, protecting themselves, their colleagues, and the environment.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
SAFETY DATA SHEET: 2,5-Difluorobenzyl bromide. Thermo Fisher Scientific. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]
-
3,5-Difluorobenzyl bromide. PubChem, National Institutes of Health. [Link]
-
Other Disposal Guidance. US EPA. [Link]
-
SOP Decontamination of lab equipment and surfaces contaminated with EtBr. Department for BioMedical Research, University of Bern. [Link]
-
Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. US EPA. [Link]
-
Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]
-
SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Thermo Fisher Scientific. [Link]
-
Environmental Fact Sheet, Organobromine Production Wastes Final Rule. US EPA. [Link]
-
Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. Tufts University. [Link]
Sources
- 1. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. hscprep.com.au [hscprep.com.au]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. dbmr.unibe.ch [dbmr.unibe.ch]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
